3-[(2,6-dichlorobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole
Description
The compound 3-[(2,6-dichlorobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole is a triazole derivative characterized by:
- A 1,2,4-triazole core substituted with a 4-ethyl group.
- A sulfanyl group at position 3 linked to a 2,6-dichlorobenzyl moiety.
- A sulfinylmethyl group at position 5 attached to a 2,4-dichlorobenzyl substituent.
This structure combines electron-withdrawing chlorine atoms and sulfur-based functional groups, which may enhance stability and biological interactions.
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methylsulfanyl]-5-[(2,4-dichlorophenyl)methylsulfinylmethyl]-4-ethyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl4N3OS2/c1-2-26-18(11-29(27)10-12-6-7-13(20)8-17(12)23)24-25-19(26)28-9-14-15(21)4-3-5-16(14)22/h3-8H,2,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSWRBOHLKRDBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=C(C=CC=C2Cl)Cl)CS(=O)CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl4N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(2,6-dichlorobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole is a derivative of the 1,2,4-triazole class, which has garnered attention due to its diverse biological activities. This article focuses on its biological activity, particularly its antimicrobial properties, antioxidant capabilities, and potential therapeutic applications.
Chemical Structure
The compound features a triazole ring substituted with various functional groups that influence its biological activity. The presence of sulfur and chlorine atoms is particularly relevant for its interaction with biological targets.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of triazole derivatives. A study evaluating S-substituted derivatives of 1,2,4-triazole revealed significant antimicrobial activity against various bacterial strains. Specifically, compounds with similar structural features exhibited minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 μg/mL against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | MIC (μg/mL) | Target Organism |
|---|---|---|
| Compound A | 31.25 | Pseudomonas aeruginosa |
| Compound B | 62.5 | Staphylococcus aureus |
| Compound C | 31.25 | Escherichia coli |
Antioxidant Activity
The antioxidant properties of triazole derivatives have also been investigated. A recent study highlighted that certain triazole compounds exhibited significant antioxidant activity measured through DPPH and ABTS assays. Notably, one compound demonstrated an IC50 value comparable to ascorbic acid, indicating strong potential as an antioxidant agent .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is often linked to their structural characteristics. Variations in substituents on the sulfur atom and the triazole ring can lead to differences in potency and spectrum of activity. For instance, modifications in the dichlorobenzyl groups significantly influenced both antimicrobial and antioxidant activities .
Case Studies
Case Study 1: Antimicrobial Screening
In a screening of various triazole derivatives for antimicrobial efficacy, a compound structurally similar to the target compound exhibited a MIC of 31.25 μg/mL against Pseudomonas aeruginosa. This highlights the potential of the target compound in treating infections caused by resistant bacteria .
Case Study 2: Antioxidant Capability
Another study assessed the antioxidant properties of triazole derivatives using in vitro assays. The results indicated that certain derivatives could effectively scavenge free radicals, suggesting their utility in preventing oxidative stress-related diseases .
Scientific Research Applications
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. Studies have shown that compounds similar to 3-[(2,6-dichlorobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole can inhibit the growth of various bacteria and fungi. For instance:
- Antibacterial Activity : Triazole derivatives have been tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
- Antifungal Activity : Similar compounds have demonstrated efficacy against fungal pathogens, making them potential candidates for antifungal therapies .
Anti-inflammatory Effects
Triazole derivatives have been noted for their anti-inflammatory properties. In a comparative study with ibuprofen, certain synthesized triazoles exhibited superior anti-inflammatory activity with lower toxicity profiles . This suggests that the compound could be explored further for its potential in treating inflammatory conditions.
Synthesis and Evaluation
A series of studies have synthesized various triazole derivatives and evaluated their biological activities:
- Synthesis Methodology : The synthesis typically involves the reaction of thiol derivatives with alkyl halides in the presence of catalysts such as potassium carbonate .
- Biological Testing : The synthesized compounds were subjected to in vitro testing to assess their antimicrobial and anti-inflammatory properties. Results indicated that modifications in the chemical structure significantly impacted bioactivity .
Pharmacological Screening
In a detailed pharmacological screening, several triazole derivatives were identified as potent inhibitors of glucosidase enzymes. These findings suggest potential applications in managing diabetes by controlling glucose absorption . Furthermore, some derivatives exhibited antitumor effects in preliminary studies, highlighting their versatility as therapeutic agents .
Comparative Data Table
| Compound Name | Structure | Antimicrobial Activity | Anti-inflammatory Activity | Antitumor Potential |
|---|---|---|---|---|
| This compound | Structure | Effective against Staphylococcus aureus | Superior to ibuprofen | Preliminary evidence of activity |
| Related Triazole Derivative | Structure | Effective against Escherichia coli | Moderate | No significant activity reported |
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (–S–) and sulfinyl (–SO–) groups are key sites for oxidation. Controlled oxidation of the sulfanyl group can yield sulfonyl (–SO₂–) derivatives, while over-oxidation risks degradation of the triazole ring.
Mechanistic Insight :
The oxidation of the sulfanyl group proceeds via a radical intermediate, with peroxide-mediated abstraction of hydrogen from the sulfur atom, followed by oxygen insertion. The sulfinyl group remains stable under mild oxidative conditions but may further oxidize to sulfonyl under prolonged exposure .
Reduction Reactions
Reduction targets the sulfinyl group, converting it to a thioether (–S–), or modifies the triazole ring’s substituents.
Key Observations :
-
Sodium borohydride selectively reduces sulfinyl groups without affecting the triazole ring or chlorine substituents .
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Catalytic hydrogenation under mild conditions removes chlorine atoms from the benzyl groups, enabling structural diversification .
Substitution Reactions
Nucleophilic substitution occurs at the chlorine atoms on the dichlorobenzyl groups or the triazole’s nitrogen atoms.
Notable Findings :
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Thiol-disulfide exchange proceeds via a radical chain mechanism, facilitated by polar aprotic solvents like DMSO .
-
Chlorination under Friedel-Crafts conditions modifies the electronic properties of the benzyl groups, altering the compound’s solubility.
Cyclization and Ring-Opening Reactions
The triazole ring participates in cycloaddition or ring-opening under specific conditions.
Structural Implications :
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Cycloaddition reactions expand the heterocyclic system, enhancing potential bioactivity .
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Acidic ring-opening is non-selective and primarily used in degradation studies .
Photochemical Reactions
UV irradiation induces isomerization and bond cleavage.
Applications :
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Dichlorobenzyl Derivatives
Key Compound :
- Target Compound :
- Substituents: 2,6-dichlorobenzyl (position 3), 2,4-dichlorobenzyl (position 5).
- Molecular Weight: ~505–510 g/mol (estimated).
Analog 1 : 3-[(2,6-Dichlorobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole
- Substituents: 2,6-dichlorobenzyl (positions 3 and 5).
- Molecular Weight: 495.3 g/mol .
- Key Difference : Uniform 2,6-dichloro substitution enhances symmetry but reduces steric diversity compared to the target compound.
Analog 2 : 3-{[(2,6-Dichlorobenzyl)sulfanyl]methyl}-5-[(4-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole
- Substituents: 2,6-dichlorobenzyl (position 3), 4-nitrobenzyl (position 5).
- Molecular Weight: ~550 g/mol (estimated).
- Key Difference : Replacement of sulfinyl with sulfanyl and introduction of nitro group alters electronic properties and redox stability .
Analog 3 : (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic Acid
Electronic and Steric Effects
- 2,4-Dichloro: Introduces steric hindrance and electronic asymmetry, which may improve selectivity for certain targets.
- Sulfinyl vs.
Molecular Properties and Stability
Computational Insights
- DFT Studies: Analogous triazole derivatives (e.g., ) show that: HOMO-LUMO gaps correlate with reactivity; electron-withdrawing groups (e.g., Cl) reduce the gap.
Q & A
Q. What are the standard synthetic protocols for preparing this triazole derivative?
The compound can be synthesized via a multi-step approach involving:
- Nucleophilic substitution : Reacting a triazole-thiol precursor with halogenated benzyl derivatives (e.g., 2,6-dichlorobenzyl chloride) under reflux in ethanol with glacial acetic acid as a catalyst .
- Oxidation of sulfanyl to sulfinyl groups : Controlled oxidation using agents like m-chloroperbenzoic acid (mCPBA) to convert –S– to –SO– groups .
- Purification : Column chromatography or recrystallization in solvent systems like acetone/petroleum ether . Characterization typically involves ¹H/¹³C-NMR, LC-MS , and elemental analysis to confirm structure and purity .
Q. How is the compound structurally characterized, and what analytical techniques are essential?
Key techniques include:
- X-ray crystallography : Determines crystal packing and hydrogen-bonding interactions (e.g., monoclinic P21/n space group observed in similar triazoles) .
- FT-IR spectroscopy : Identifies functional groups (e.g., sulfinyl S=O stretch at ~1050 cm⁻¹) .
- Mass spectrometry (LC-MS) : Confirms molecular weight and fragmentation patterns .
Q. What are the preliminary steps to evaluate the compound’s biological activity?
Initial screening involves:
- Enzyme inhibition assays : Testing against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric substrates.
- Antimicrobial susceptibility testing : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .
- Cytotoxicity profiling : MTT assays on mammalian cell lines to assess safety margins .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher sulfinyl group yield?
- Design of Experiments (DoE) : Use statistical models to test variables (e.g., temperature, oxidant stoichiometry, reaction time). For example, a Central Composite Design (CCD) can identify optimal mCPBA ratios .
- In situ monitoring : Employ HPLC or Raman spectroscopy to track sulfinyl formation and minimize over-oxidation to sulfones .
Q. How to resolve contradictions between computational predictions and experimental bioactivity data?
- Molecular docking refinement : Adjust force fields (e.g., AMBER vs. CHARMM) to better model ligand-receptor interactions. Cross-validate with ADME/Tox predictions (e.g., SwissADME) to account for bioavailability limitations .
- Synchrotron-based crystallography : Resolve binding site ambiguities (e.g., sulfinyl orientation) with high-resolution (<1.0 Å) structures .
Q. What strategies ensure reproducibility in spectral data across labs?
- Standardized protocols : Strict control of NMR solvent (e.g., DMSO-d6 vs. CDCl3) and temperature .
- Cross-lab validation : Share raw spectral data (e.g., JCAMP-DX files) and use reference compounds (e.g., sulfoxide standards) for calibration .
Q. How can computational methods validate the compound’s electronic properties?
- DFT calculations : Use B3LYP/6-311G(d) to compute HOMO-LUMO gaps, molecular electrostatic potential (MEP), and compare with experimental UV-Vis spectra .
- TD-DFT for excitation modeling : Predict λmax shifts when modifying substituents (e.g., dichlorobenzyl vs. trifluoromethyl groups) .
Q. What advanced techniques analyze oxidative stability of the sulfinyl moiety?
- Accelerated stability studies : Expose the compound to varying pH, temperature, and light conditions, monitoring degradation via UPLC-QTOF .
- EPR spectroscopy : Detect radical intermediates during oxidation to elucidate degradation pathways .
Methodological Guidance for Data Interpretation
Q. How to address discrepancies in X-ray vs. DFT-derived bond lengths?
Q. What experimental controls are critical in biological assays?
- Positive controls : Use established inhibitors (e.g., ketoconazole for antifungal assays) to validate assay sensitivity .
- Vehicle controls : Test DMSO/ethanol solvent effects on cell viability or enzyme activity .
Tables for Key Data
Q. Table 1. Comparative Reactivity of Sulfanyl vs. Sulfinyl Groups
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Oxidation (S→SO) | mCPBA, CH₂Cl₂, 0°C, 2h | Sulfinyl derivative | 75–85 | |
| Over-oxidation (SO→SO₂) | Excess H₂O₂, 50°C, 6h | Sulfone byproduct | <10 |
Q. Table 2. DFT vs. Experimental Geometrical Parameters
| Parameter | X-ray (Å) | DFT (Å) | Deviation (%) |
|---|---|---|---|
| S–O bond length | 1.48 | 1.51 | 2.0 |
| N–N triazole ring | 1.32 | 1.34 | 1.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
